molecular formula C21H23N3O4S B11195551 [1-[(3-Methoxyphenyl)methyl]-7-methyl-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone

[1-[(3-Methoxyphenyl)methyl]-7-methyl-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone

Cat. No.: B11195551
M. Wt: 413.5 g/mol
InChI Key: WCKSQKRXQBTTDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-[(3-Methoxyphenyl)methyl]-7-methyl-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone is a complex organic compound with a unique structure that includes a benzothiadiazine ring, a pyrrolidine moiety, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-[(3-Methoxyphenyl)methyl]-7-methyl-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone typically involves multiple steps, starting with the preparation of the benzothiadiazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The methoxyphenyl group is introduced via a substitution reaction, and the pyrrolidine moiety is attached through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates and the implementation of continuous flow processes to improve efficiency.

Chemical Reactions Analysis

Types of Reactions

[1-[(3-Methoxyphenyl)methyl]-7-methyl-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl groups in the benzothiadiazine ring can be reduced to alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl groups would produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-[(3-Methoxyphenyl)methyl]-7-methyl-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure may offer advantages in terms of selectivity and efficacy compared to existing treatments.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications could extend to fields like electronics, where it may be used in the fabrication of advanced components.

Mechanism of Action

The mechanism of action of [1-[(3-Methoxyphenyl)methyl]-7-methyl-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [1-[(3-Methoxyphenyl)methyl]-7-methyl-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit specific chemical reactivity, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H23N3O4S

Molecular Weight

413.5 g/mol

IUPAC Name

[1-[(3-methoxyphenyl)methyl]-7-methyl-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C21H23N3O4S/c1-15-8-9-19-18(12-15)24(14-16-6-5-7-17(13-16)28-2)22-20(29(19,26)27)21(25)23-10-3-4-11-23/h5-9,12-13H,3-4,10-11,14H2,1-2H3

InChI Key

WCKSQKRXQBTTDY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)S(=O)(=O)C(=NN2CC3=CC(=CC=C3)OC)C(=O)N4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.